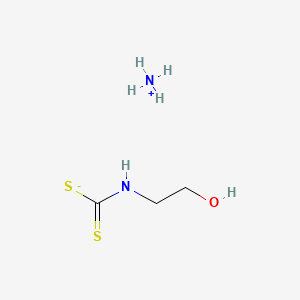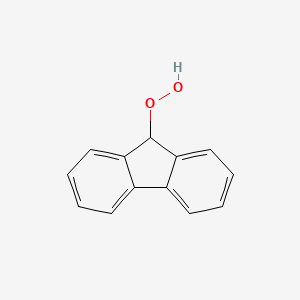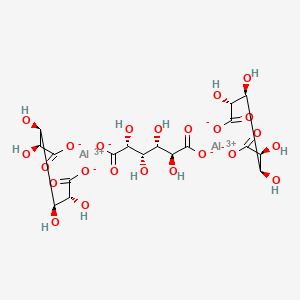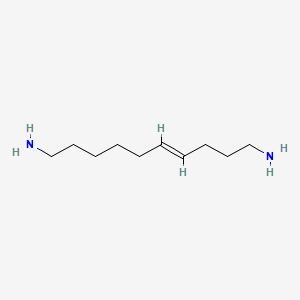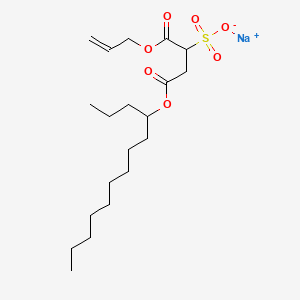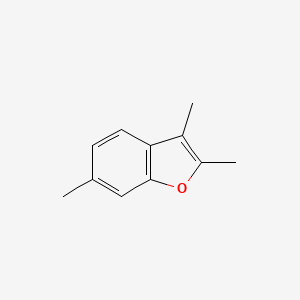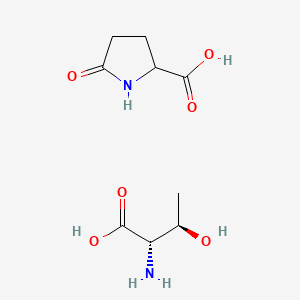
Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate is a chemical compound with the molecular formula C15H28NNaO4S. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its ability to reduce surface tension, making it useful in formulations that require emulsification or dispersion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate typically involves the reaction of dodecane-1-sulfonyl chloride with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of contamination and improves overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate involves its ability to reduce surface tension and form micelles. This property allows it to encapsulate hydrophobic molecules, making them more soluble in aqueous environments. The compound interacts with molecular targets through hydrophobic and electrostatic interactions, facilitating the dispersion of insoluble substances.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but different molecular structure.
Sodium lauryl ether sulfate: A surfactant used in personal care products with a similar function but different chemical composition.
Uniqueness
Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate is unique due to its specific molecular structure, which imparts distinct properties such as enhanced stability and specific reactivity in certain chemical reactions. Its ability to form stable micelles makes it particularly useful in applications requiring the solubilization of hydrophobic compounds.
Propriétés
Numéro CAS |
93858-82-3 |
|---|---|
Formule moléculaire |
C15H28NNaO4S |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
sodium;12-(prop-2-enoylamino)dodecane-1-sulfonate |
InChI |
InChI=1S/C15H29NO4S.Na/c1-2-15(17)16-13-11-9-7-5-3-4-6-8-10-12-14-21(18,19)20;/h2H,1,3-14H2,(H,16,17)(H,18,19,20);/q;+1/p-1 |
Clé InChI |
KIKXVJIREWICIR-UHFFFAOYSA-M |
SMILES canonique |
C=CC(=O)NCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




